molecular formula C21H16F2N4O3 B2935736 3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921808-01-7

3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2935736
CAS No.: 921808-01-7
M. Wt: 410.381
InChI Key: FDZLUOLKLDMOMM-UHFFFAOYSA-N
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Description

3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

The compound’s mode of action is not fully understood. It is likely that it interacts with its targets by binding to the active site, thereby inhibiting the enzyme’s activity. This could result in changes to the cell cycle, potentially leading to cell death .

Biochemical Pathways

Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway . This could lead to a halt in cell division, thereby preventing the proliferation of cancer cells.

Pharmacokinetics

Similar compounds have been found to have suitable binding interactions with their target, suggesting good bioavailability

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound could potentially induce cell death in cancer cells.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical reaction that may be involved in the compound’s synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a key step in the compound’s interaction with its target .

Properties

IUPAC Name

3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-13-7-8-15(22)16(23)9-13)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLUOLKLDMOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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